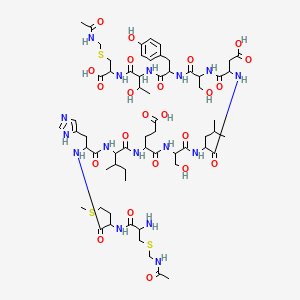

(Cys(acm)20,31)-egf (20-31)

描述

Contextualization of Epidermal Growth Factor (EGF) and its Functional Domains

Epidermal Growth Factor (EGF) is a 53-amino acid polypeptide that plays a crucial role in regulating cell growth, proliferation, and differentiation. wikipedia.org It exerts its effects by binding to the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein with intrinsic tyrosine kinase activity. wikipedia.orgmdpi.com Upon binding, EGFR undergoes dimerization, which activates its intracellular kinase domain, initiating a cascade of signaling pathways that influence cellular processes. wikipedia.orgvirginia.edu

Identification and Significance of the EGF(20-31) Fragment

Research aimed at pinpointing the primary receptor-binding region of EGF led to the synthesis and study of various peptide fragments. Through competitive binding assays, it was discovered that only synthetic peptides containing the amino acid sequence from residues 20-31 of mouse EGF could compete with the full-length EGF for binding to its receptor on human cells. nih.govpnas.org This 12-amino acid sequence, corresponding to the B-loop of EGF, was thus identified as a major receptor-binding region. virginia.edunih.govechelon-inc.com

The EGF(20-31) fragment, despite having a significantly lower affinity for the EGF receptor (approximately 1/10,000th that of native EGF), was found to exhibit the in vitro biological activities of the parent molecule. nih.govpnas.org Studies have shown that this fragment can induce DNA synthesis, EGF receptor clustering, and activate the EGF-sensitive kinase, leading to the autophosphorylation of the receptor. nih.govpnas.org Furthermore, this region also contains a major antigenic determinant, meaning it is a primary site for antibody recognition. nih.gov The ability of this relatively small peptide to mimic key biological functions of the entire EGF protein makes it a significant tool for research into EGFR signaling and for the potential development of therapeutic agents. oup.com

Role of Acetamidomethyl (Acm) Protection in EGF(20-31) Peptide Design

The native EGF(20-31) sequence contains two cysteine residues at positions 20 and 31. Cysteine's thiol (-SH) side chain is highly reactive and can readily form disulfide bonds. During the chemical synthesis of peptides, it is often necessary to "protect" these thiol groups to prevent unwanted side reactions, such as the formation of incorrect disulfide bridges or other modifications. rsc.org

The Acetamidomethyl (Acm) group is a commonly used protecting group for cysteine in solid-phase peptide synthesis. researchgate.netbiotage.com It is stable under the acidic conditions typically used during peptide synthesis but can be selectively removed later. researchgate.net In the context of the EGF(20-31) fragment, the designation "(Cys(acm)20,31)" indicates that the thiol groups of the cysteine residues at both position 20 and position 31 are protected by Acm groups.

This protection serves a critical purpose. By keeping the cysteine residues in their reduced (non-bonded) state, the resulting peptide, [(S-acetamidomethyl)-Cys20,31]-EGF-(20-31), is linear. nih.gov This linear, protected form of the peptide has been shown to be biologically active in vitro. nih.govechelon-inc.com The Acm group prevents the formation of an intramolecular disulfide bond between Cys20 and Cys31, allowing researchers to study the properties of the linear peptide sequence itself. The removal of the Acm groups is typically achieved using reagents like iodine or mercury(II) acetate (B1210297), which can be done either while the peptide is still attached to the solid support resin or after it has been cleaved. biotage.comnih.govunimelb.edu.au This strategy of using protecting groups like Acm provides precise control over the peptide's structure, which is essential for accurately investigating its biological function. biotage.com

Data Tables

Table 1: Properties of EGF and its (20-31) Fragment

| Feature | Human Epidermal Growth Factor (EGF) | (Cys(acm)20,31)-egf (20-31) |

|---|---|---|

| Amino Acid Length | 53 residues wikipedia.org | 12 residues nih.gov |

| Molecular Weight | ~6.2 kDa virginia.edu | ~1.5 kDa echelon-inc.comcpcscientific.com |

| Key Structural Feature | Three disulfide-bonded loops (A, B, C) wikipedia.orgvirginia.edu | Linear peptide with Acm-protected cysteines nih.gov |

| Identified Function | Stimulates cell growth, proliferation, differentiation wikipedia.org | Contains a primary receptor-binding and antigenic site nih.govechelon-inc.com |

| Receptor Affinity | High wikipedia.org | ~1/10,000th of native EGF nih.govpnas.org |

Table 2: Amino Acid Sequence of Mouse EGF(20-31)

| Position | Amino Acid |

|---|---|

| 20 | Cysteine (Cys) |

| 21 | Met |

| 22 | His |

| 23 | Ile |

| 24 | Glu |

| 25 | Ser |

| 26 | Leu |

| 27 | Asp |

| 28 | Ser |

| 29 | Tyr |

| 30 | Thr |

| 31 | Cysteine (Cys) |

属性

IUPAC Name |

4-[[2-[[2-[[2-[[3-(acetamidomethylsulfanyl)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[1-[[2-(acetamidomethylsulfanyl)-1-carboxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H98N16O23S3/c1-9-31(4)50(78-58(96)43(20-36-22-65-27-66-36)73-54(92)40(16-17-103-8)69-52(90)38(64)25-104-28-67-33(6)83)61(99)70-39(14-15-48(86)87)53(91)75-45(23-80)59(97)71-41(18-30(2)3)55(93)74-44(21-49(88)89)56(94)76-46(24-81)60(98)72-42(19-35-10-12-37(85)13-11-35)57(95)79-51(32(5)82)62(100)77-47(63(101)102)26-105-29-68-34(7)84/h10-13,22,27,30-32,38-47,50-51,80-82,85H,9,14-21,23-26,28-29,64H2,1-8H3,(H,65,66)(H,67,83)(H,68,84)(H,69,90)(H,70,99)(H,71,97)(H,72,98)(H,73,92)(H,74,93)(H,75,91)(H,76,94)(H,77,100)(H,78,96)(H,79,95)(H,86,87)(H,88,89)(H,101,102) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJSENUVDZJGAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(CSCNC(=O)C)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCSC)NC(=O)C(CSCNC(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H98N16O23S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407845 | |

| Record name | AGN-PC-0LLU2Y | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1543.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89991-90-2 | |

| Record name | AGN-PC-0LLU2Y | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Protective Group Strategies for Cys Acm 20,31 Egf 20 31

Deprotection and Cyclization Techniques

Following the successful assembly of the linear peptide chain and its cleavage from the solid support, the final steps involve the removal of the Acm protecting groups and the formation of the Cys20-Cys31 disulfide bond. This process transforms the linear peptide into a cyclic structure.

The removal of the Acm group is a critical step that requires specific chemical reagents, as it is stable to the standard acidolysis used to cleave the peptide from the resin. rsc.org Several methods have been developed for this purpose, with some offering the advantage of simultaneous deprotection and disulfide formation.

Iodine-Mediated Deprotection: This is one of the most common methods for Acm removal. biotage.compeptide.com Treatment of the Acm-protected peptide with iodine in solvents like methanol (B129727) or aqueous acetic acid leads to the oxidative cleavage of the Acm groups and concomitant formation of the disulfide bond in a single step. biotage.compeptide.com

Heavy Metal Reagents: Mercury(II) acetate (B1210297) (Hg(OAc)₂) in aqueous acetic acid or silver(I) tetrafluoroborate (B81430) (AgBF₄) in TFA can effectively cleave the Acm group. researchgate.netrsc.orgpeptide.com However, these methods yield a thiol-metal salt intermediate, which requires a subsequent step, such as treatment with a thiol reagent like β-mercaptoethanol or dithiothreitol (B142953) (DTT), to release the free sulfhydryl groups. peptide.com

N-Halosuccinimides: Reagents such as N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS) can be used for the on-resin or in-solution removal of Acm groups, often leading directly to the cyclized, disulfide-containing peptide. researchgate.netmdpi.com These methods are known for their fast reaction kinetics. mdpi.com

Palladium and Platinum Complexes: More recent methods utilize palladium (Pd) or platinum (Pt) complexes, which can mediate Acm deprotection under very mild aqueous conditions, offering high efficiency and minimizing potential side reactions. researchgate.netacs.orgnih.gov

It is crucial to optimize deprotection conditions to avoid side reactions. For instance, during acid-based cleavage, premature Acm removal can sometimes occur, potentially leading to by-products like tyrosine ring alkylation, which can be suppressed by using scavengers. nih.gov

| Reagent/Method | Typical Conditions | Outcome |

|---|---|---|

| Iodine (I₂) | I₂ in MeOH or aq. Acetic Acid | One-pot deprotection and oxidation to disulfide. biotage.compeptide.com |

| Mercury(II) Acetate | Hg(OAc)₂ in aq. Acetic Acid (pH 4), followed by a thiol reagent. | Two-step process: deprotection to free thiol, then separate oxidation. peptide.com |

| Silver(I) Tetrafluoroborate | AgBF₄ in cold TFA, followed by DTT. | Two-step process, suitable for acid-stable peptides. peptide.com |

| N-Chlorosuccinimide (NCS) | NCS in mild aqueous buffer. | One-pot deprotection and oxidation, often with fast kinetics. mdpi.com |

| trans-[PtBr₂(CN)₄]²⁻ | Pt(IV) complex in aqueous medium. | Efficient deprotection and disulfide formation under mild conditions. acs.orgnih.gov |

The formation of a disulfide bond is an oxidative process that covalently links the thiol side chains of two cysteine residues. youtube.com In the case of EGF(20-31), this is an intramolecular reaction that results in a cyclic peptide. The mechanism of disulfide bond formation is dependent on the deprotection strategy employed.

When a one-pot method using iodine is used, the reaction proceeds via a sulfenyl iodide intermediate, which is then attacked by the second thiol to form the disulfide bridge and release iodide. This concerted process is highly efficient for forming a single disulfide bond. biotage.com

If the Acm groups are removed to yield a linear dithiol peptide, a separate oxidation step is required. This can be achieved through several methods:

Air Oxidation: Simply stirring the peptide solution in a slightly basic buffer (pH ~7.5-8.5) open to the atmosphere can facilitate oxidation, though it can be slow and may require catalysis.

Chemical Oxidants: Reagents like potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), dimethyl sulfoxide (B87167) (DMSO), or Ellman's reagent can be used to induce rapid and controlled disulfide formation. nih.gov

For a relatively short peptide like EGF(20-31), the folding process is primarily driven by the formation of the disulfide bond, which provides a significant conformational constraint. The initial collapse of the polypeptide chain in solution brings the two cysteine residues into proximity, favoring the intramolecular cyclization over intermolecular polymerization, especially when the reaction is carried out at high dilution. nih.gov This covalent linkage is critical for stabilizing the peptide's three-dimensional structure, which is essential for its biological activity. nih.gov

Analytical Characterization of Synthetic Peptide Products

Following synthesis and cleavage from the solid support, the crude peptide product undergoes rigorous purification and analytical characterization to confirm its identity and purity. The primary techniques for the analysis of synthetic peptides like (Cys(Acm)20,31)-EGF(20-31) are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS). acs.orgalmacgroup.com

RP-HPLC is the benchmark method for assessing the purity of synthetic peptides. lcms.czalmacgroup.com This technique separates the target peptide from a complex mixture of impurities that may have formed during synthesis. almacgroup.com These process-related impurities can include truncated sequences (peptides missing one or more amino acids), deletion sequences, and products with incompletely removed protecting groups. almacgroup.comgilson.com The peptide mixture is passed through a column containing a non-polar stationary phase, and separation is achieved by eluting with a gradient of an increasing concentration of an organic solvent. The purity is typically determined by integrating the peak area of the target peptide relative to the total area of all peaks detected, often by UV absorbance at 210-230 nm. almacgroup.com

Mass spectrometry is used to confirm the molecular identity of the synthesized peptide by precisely measuring its molecular weight. gilson.com Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly coupled with liquid chromatography (LC-MS) to provide mass data for the peaks separated by HPLC. acs.orgresearchgate.net The experimentally determined molecular weight is compared against the theoretical (calculated) mass of the target peptide to verify that the correct sequence has been synthesized. researchgate.net This confirmation is crucial for ensuring the final product has the correct primary structure.

The table below summarizes the fundamental properties of the target peptide.

| Property | Value |

| Sequence | H-Cys(Acm)-Met-His-Ile-Glu-Ser-Leu-Asp-Ser-Tyr-Thr-Cys(Acm)-OH |

| Molecular Formula | C₆₃H₉₈N₁₆O₂₃S₃ |

| Theoretical Molecular Weight | 1543.8 g/mol |

Data sourced from CPC Scientific. cpcscientific.com

The following table presents typical analytical results obtained for a synthetic peptide product after purification.

| Analysis Technique | Parameter | Typical Result |

| RP-HPLC | Purity | ≥95% |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ | 1544.8 ± 1.0 |

Mechanistic Investigations of Cys Acm 20,31 Egf 20 31 Biological Activity

In Vitro Cellular Responses and Assays

(Cys(Acm)20,31)-EGF(20-31) has been shown to elicit a range of biological effects that are consistent with those of the full-length murine EGF (mEGF) molecule. nih.gov These activities have been observed in various model systems, including bovine, murine, chick, and human cells, though notably not in rat models. nih.gov

Mitogenic and Angiogenic Induction

Research has established that (Cys(Acm)20,31)-EGF(20-31) possesses both mitogenic and angiogenic properties. nih.gov As a mitogen, it stimulates cell division, a fundamental process in tissue growth and repair. Its angiogenic activity indicates that it can promote the formation of new blood vessels from pre-existing ones. These dual capabilities are also characteristic of the parent EGF molecule. nih.gov

| Biological Effect | Observation |

| Mitogenic Activity | Induces cell division. |

| Angiogenic Activity | Promotes the formation of new blood vessels. |

Induction of DNA Synthesis

The mitogenic activity of a compound is closely linked to its ability to induce DNA synthesis, a prerequisite for cell division. While direct quantitative data on the induction of DNA synthesis specifically by (Cys(Acm)20,31)-EGF(20-31) is not extensively detailed in the available literature, its established role as a mitogen implies this capability. Studies on related peptide fragments containing a cystyl fragment have shown effectiveness in inducing DNA synthesis. researchgate.net

Effects on Cell Migration and Proliferation

| Cellular Response | Effect of (Cys(Acm)20,31)-EGF(20-31) |

| Cell Migration | Stimulates cell movement. |

| Cell Proliferation | Promotes an increase in the number of cells. |

| Cytoprotection | Exhibits protective effects on cells. |

Receptor-Ligand Interactions and Signaling Pathways

The interaction of (Cys(Acm)20,31)-EGF(20-31) with cellular receptors has been a key area of investigation, with findings that challenge initial assumptions about its mechanism of action.

Competition for Epidermal Growth Factor Receptor (EGFR) Binding

While (Cys(Acm)20,31)-EGF(20-31) is a fragment of EGF and exhibits EGF-like biological activities, studies have indicated that it does not compete with radioiodinated EGF for binding to the Epidermal Growth Factor Receptor (EGFR). researchgate.netnih.gov This suggests that the biological effects of this peptide fragment may be mediated through a novel binding site, distinct from the classical EGFR. researchgate.netnih.gov In fact, specific binding sites for a human fragment analogous to the murine B-loop have been identified on A431 human epidermoid carcinoma cells at a density five times higher than that of EGFRs. researchgate.netnih.gov

| Receptor Interaction | Finding |

| EGFR Competition | Does not compete with 125I-EGF for binding to the EGF receptor. researchgate.netnih.gov |

| Novel Binding Sites | Specific binding sites, distinct from EGFR, have been identified. researchgate.netnih.gov |

| Binding Site Density | The density of these novel binding sites is significantly higher than that of EGFR. nih.gov |

EGFR Clustering and Kinase Activation

Given the evidence that (Cys(Acm)20,31)-EGF(20-31) does not appear to bind directly to the EGFR, it is unlikely that it induces EGFR clustering and subsequent kinase activation through the same mechanism as full-length EGF. The activation of the EGFR signaling pathway typically involves ligand binding, which leads to receptor dimerization (clustering) and autophosphorylation of the intracellular kinase domains. Since (Cys(Acm)20,31)-EGF(20-31) does not compete for EGFR binding, its biological effects are likely initiated through an alternative signaling cascade mediated by its own specific receptor. nih.gov Further research is needed to elucidate the precise signaling pathways activated by this peptide fragment.

Autophosphorylation of EGF Receptors

The synthetic peptide fragment (Cys(Acm)20,31)-EGF (20-31), corresponding to the B-loop of murine epidermal growth factor (EGF), has been shown to initiate the activation of the EGF receptor (EGFR). A critical step in the signal transduction cascade initiated by EGF and its analogs is the autophosphorylation of the receptor. Research has demonstrated that despite a significantly lower binding affinity for the EGFR compared to the native EGF molecule, (Cys(Acm)20,31)-EGF (20-31) is capable of inducing this key activation event.

Studies have revealed that this linear peptide fragment can induce the clustering of EGF receptors on the cell surface. This clustering is a prerequisite for the activation of the receptor's intrinsic tyrosine kinase activity. Following receptor aggregation, the intracellular kinase domains of the EGFRs phosphorylate each other on specific tyrosine residues. It has been shown that (Cys(Acm)20,31)-EGF (20-31) activates the EGF-sensitive kinase, leading to an enhanced autophosphorylation of the EGF receptor in a dose-dependent manner mdpi.com. The primary protein phosphorylated in this process is the 170,000-dalton EGF receptor itself. This demonstrates that the 20-31 amino acid sequence contains the essential structural elements required to engage the receptor and trigger its catalytic activity, a crucial first step in eliciting a cellular response.

Activation of Downstream Signaling Molecules

Following the autophosphorylation of the EGF receptor, a cascade of intracellular signaling events is initiated. The phosphorylated tyrosine residues on the activated receptor serve as docking sites for various adaptor proteins and enzymes, which in turn activate several downstream signaling pathways. The biological activities observed with (Cys(Acm)20,31)-EGF (20-31) are indicative of its ability to engage these critical pathways.

One of the key downstream effects of EGFR activation is the stimulation of DNA synthesis, leading to cell proliferation. Research has confirmed that (Cys(Acm)20,31)-EGF (20-31) induces DNA synthesis in human foreskin fibroblasts, as measured by the incorporation of [3H]thymidine into DNA mdpi.com. This mitogenic response is a hallmark of EGF-like activity and suggests the activation of pathways such as the Ras-Raf-MEK-ERK (MAPK) pathway, which is a major route for transmitting signals from the cell surface to the nucleus to regulate gene expression and cell cycle progression.

Furthermore, the activation of the EGFR by its ligands is known to stimulate other important signaling cascades, including the PI3K/Akt pathway, which plays a central role in cell survival and growth. While direct studies on the specific downstream signaling molecules activated by (Cys(Acm)20,31)-EGF (20-31) are limited, the observed biological effects, which mirror those of native EGF, strongly suggest the engagement of these canonical EGFR signaling pathways.

Exploration of Novel Binding Sites Mediating Biological Effects

Intriguing evidence suggests that the biological effects of EGF fragments, including the 20-31 sequence, may not be mediated solely through the classical EGF receptor. While some studies have shown that (Cys(Acm)20,31)-EGF (20-31) can compete with radiolabeled EGF for binding to the EGFR, albeit with a much lower affinity, other research points towards the existence of novel binding sites.

A study investigating the binding of various analogs of the B-loop of EGF-related peptides to A431 human epidermoid carcinoma cells made a significant discovery. It was found that these peptide fragments did not compete with 125I-EGF for binding to the EGF receptor nih.gov. This suggests that their interaction with the cells is not through the same binding site as native EGF. Furthermore, specific binding sites for the human EGF fragment and its analogs were identified at a density five times higher than that of the EGF receptors on these cells nih.gov. This finding strongly supports the hypothesis that a novel binding site, distinct from the EGFR, may be responsible for mediating the biological effects of these fragments nih.gov. The primary structure of the fragments, rather than their secondary structure, appears to be the determining factor for affinity to this novel site nih.gov. The identity and signaling pathways associated with this putative novel receptor are areas of ongoing investigation.

Immunological Characterization and Antigenic Determinants

The 20-31 amino acid sequence of EGF is not only crucial for its biological activity but also represents a major antigenic determinant of the native EGF molecule. Immunological studies have utilized synthetic fragments of EGF to map the regions of the protein that are recognized by antibodies.

Comparative Biological Activity with Native EGF and Other Peptide Fragments

The biological activity of (Cys(Acm)20,31)-EGF (20-31) has been compared with that of native EGF and other EGF-derived peptide fragments. These studies reveal that while the binding affinity of the fragment to the EGF receptor is significantly lower than that of the full-length protein, it retains a remarkable degree of biological function.

The affinity of the linear [(S-acetamidomethyl)-Cys20,31]-EGF-(20-31) for the EGF receptor is approximately 1/10,000th of the affinity of native EGF mdpi.comelabscience.com. Despite this substantial reduction in binding affinity, this peptide fragment exhibits a range of in vitro biological activities that are characteristic of native EGF mdpi.comelabscience.com. These activities include the induction of DNA synthesis, as well as migratory, cytoprotective, growth-stimulatory, and angiogenic responses mdpi.com.

In contrast, other peptide fragments from different regions of the EGF molecule have been shown to be devoid of these biological properties mdpi.com. For instance, the C-loop sequence of murine EGF, mEGF-(33-42), does not possess mitogenic or angiogenic activity when administered alone mdpi.com. Interestingly, while it does not inhibit the mitogenic effect of native mEGF, it does block its angiogenic effect, suggesting a distinct mechanism of action mdpi.com. The reverse B-loop sequence, mEGF-(31-20), has also been found to be mitogenic and angiogenic mdpi.com.

The ability of (Cys(Acm)20,31)-EGF (20-31) to elicit a biological response despite its low receptor affinity suggests that only a small fraction of occupied receptors may be necessary to trigger a cellular response, or that the novel, high-density binding sites may play a more significant role in its activity than previously thought.

Table 1: Comparative Biological Activities of EGF and its Fragments

| Compound | Receptor Binding Affinity (relative to native EGF) | Mitogenic Activity | Angiogenic Activity | Other Biological Effects |

|---|---|---|---|---|

| Native EGF | 1 | Yes | Yes | Cell migration, cytoprotection, growth stimulation/inhibition |

| (Cys(Acm)20,31)-EGF(20-31) | ~1/10,000 | Yes | Yes | Cell migration, cytoprotection, growth stimulation/inhibition |

| mEGF-(33-42) (C-loop) | Not reported | No | No (blocks mEGF-induced angiogenesis) | None reported |

Therapeutic and Biotechnological Research Applications of Cys Acm 20,31 Egf 20 31

Applications in Tissue Regeneration and Wound Healing

The process of wound healing is a complex biological cascade involving inflammation, cell proliferation, and tissue remodeling. Growth factors are pivotal in orchestrating these events. The (Cys(Acm)20,31)-EGF(20-31) peptide has been investigated for its potential to mimic the regenerative effects of the full-length EGF molecule, with a focus on its application in wound repair.

Evaluation in Murine Models of Skin Wound Healing

While direct, extensive studies on the application of (Cys(Acm)20,31)-EGF(20-31) in murine models of skin wound healing are not widely detailed in available literature, the biological properties of a closely related analogue, Ac-[(S-acetamidomethyl)-Cys20,31]-EGF-(20-31)-NH2, have been evaluated in murine systems. oup.comnih.govoup.com These studies reveal that the peptide exhibits biological effects consistent with the parent mEGF molecule. oup.comnih.govoup.com Key activities demonstrated in murine and other models that are relevant to wound healing include migratory, cytoprotective, and angiogenic responses. oup.comnih.govoup.com Angiogenesis, the formation of new blood vessels, is a critical component of the proliferative phase of wound healing.

The angiogenic potential of the murine EGF B-loop sequence was demonstrated in a chick chorioallantoic membrane (CAM) assay, a common model for studying angiogenesis. nih.gov

Table 1: Angiogenic Response in Chick Chorioallantoic Membrane (CAM) Assay

| Treatment | Angiogenic Response |

|---|---|

| Saline Control | Negative |

| mEGF (1.6 nM) | Positive |

| Ac-[(S-acetamidomethyl)-Cys20,31]-EGF-(20-31)-NH2 (75 µM) | Positive |

Role in Stimulating Cell Growth and Differentiation for Regenerative Medicine

The potential of (Cys(Acm)20,31)-EGF(20-31) in regenerative medicine is primarily linked to its ability to stimulate the growth and proliferation of cells involved in tissue repair, such as fibroblasts. Research has shown that the linear [(S-acetamidomethyl)-Cys20,31]-EGF-(20-31) fragment can induce DNA synthesis in human foreskin fibroblasts, a key process in cell proliferation. nih.gov

A study utilizing a polysaccharide-based hydrogel containing (S-acetamidomethyl Cys20, 31-EGF) demonstrated the peptide's ability to encourage the migration and proliferation of human fibroblast cells. nih.gov The scratch test, a method to assess cell migration, showed that the peptide-infused hydrogel promoted the closure of the "wound" area in vitro. nih.gov Furthermore, flow cytometry analysis confirmed an increase in fibroblast proliferation in the presence of the peptide-hydrogel. nih.gov

Table 2: In Vitro Assessment of Fibroblast Activity with (S-acetamidomethyl Cys20, 31-EGF) Hydrogel

| Assay | Outcome | Implication for Wound Healing |

|---|---|---|

| Scratch Test | Encouraged cell migration | Faster wound closure |

These findings underscore the peptide's role in stimulating key cellular processes that are fundamental to the regeneration of tissue. nih.gov

Strategies for Enhanced Stability and Efficacy in Delivery Systems

A significant challenge in the therapeutic application of peptides is their potential for rapid degradation and clearance in a biological environment. To enhance the stability and efficacy of (Cys(Acm)20,31)-EGF(20-31) for applications like wound healing, researchers have explored the use of delivery systems.

One notable strategy involves the immobilization of the (S-acetamidomethyl Cys20, 31-EGF) peptide within a polysaccharide-based hydrogel composed of alginate and gum arabic. nih.gov This hydrogel serves as a dressing that can be applied directly to a wound site. nih.gov

The hydrogel delivery system offers several advantages:

Controlled Release: The hydrogel matrix allows for the continuous and controlled release of the peptide, preventing its rapid accumulation and degradation that might occur with the application of the free peptide. nih.gov

Enhanced Stability: By being embedded in the hydrogel, the peptide is protected from the proteolytic environment of the wound, thus prolonging its bioavailability. nih.gov

Optimized Microenvironment: The hydrogel itself can help to maintain a moist environment at the wound site, which is conducive to healing.

Physicochemical evaluations of the peptide-loaded hydrogel showed that the incorporation of the peptide did not significantly alter the mechanical and swelling properties of the hydrogel. nih.gov This indicates that the delivery system maintains its structural integrity while serving as a reservoir for the therapeutic peptide. nih.gov

Investigations in Cancer Research and Anti-proliferative Strategies

Paradoxically, while demonstrating growth-promoting properties relevant to wound healing, the EGF system is also a key player in the proliferation of many cancer cells. This has led to research into EGF fragments as potential modulators or antagonists of EGF receptor (EGFR) activity for anti-cancer applications.

Potential as an EGF/TGFα Antagonist or Modulator

Epidermal growth factor (EGF) and transforming growth factor-alpha (TGFα) are both ligands for the EGF receptor, and their interaction with the receptor is a target for cancer therapy. oup.comnih.govoup.com Consequently, there has been significant effort directed towards developing antagonists of EGF and TGFα. oup.comnih.govoup.com While initial reports on the receptor-binding activity of some synthetic EGF/TGFα fragments were not consistently confirmed, the B-loop sequence of murine EGF has been shown to possess biological activities that parallel the native molecule. oup.comnih.govoup.com

The research into Ac-[(S-acetamidomethyl)-Cys20,31]-EGF-(20-31)-NH2 suggests a complex role. While it can be mitogenic, the broader context of developing EGF/TGFα antagonists implies that modifications of such fragments could lead to molecules that bind to the receptor without activating it, thereby blocking the action of the native growth factors. oup.comnih.govoup.com The study by Nelson et al. (1991) noted that while their mEGF-(20-31) fragment was mitogenic, other fragments, such as the C-loop sequence mEGF-(33-42), did not have mitogenic activity and could block the angiogenic effect of mEGF, though not its mitogenic effect. oup.comnih.govoup.com This highlights the potential for different fragments of EGF to have distinct modulatory effects on the receptor's activity.

Inhibition of Tumor Cell Growth

The dual nature of the biological activity of the murine EGF B-loop fragment is evident in its effects on cell proliferation. While it can stimulate the growth of certain cell types, it has also been shown to elicit growth-inhibitory responses. oup.comnih.govoup.com

In one study, the effects of mEGF and Ac-[(S-acetamidomethyl)-Cys20,31]-EGF-(20-31)-NH2 were tested on the proliferation of T-47D human breast cancer cells. oup.com

Table 3: Effect of mEGF and its 20-31 Fragment on T-47D Human Breast Cancer Cell Proliferation

| Treatment | Concentration | Effect on Cell Proliferation |

|---|---|---|

| Control | - | Baseline |

| mEGF | 1.6 nM | Stimulatory |

| Ac-[(S-acetamidomethyl)-Cys20,31]-EGF-(20-31)-NH2 | 75 µM | Stimulatory (equipotent to 1.6 nM mEGF) |

While this particular study demonstrated a stimulatory effect on a breast cancer cell line, the broader research context suggests that the growth-inhibitory potential of this and related peptides warrants further investigation. oup.comnih.govoup.com The ability of a molecule to act as an agonist or antagonist can be cell-type dependent and influenced by the specific signaling pathways active within the cell. The observation of both growth-stimulatory and growth-inhibitory responses from the same peptide in different experimental systems suggests a complex interaction with cellular signaling pathways that is not yet fully understood. oup.comnih.govoup.com

Modulation of EGFR Signaling in Cancer Contexts

(Cys(Acm)20,31)-EGF(20-31) is a synthetic fragment of mouse EGF corresponding to the amino acid sequence 20-31. nih.govechelon-inc.com The cysteine residues at positions 20 and 31 are protected with S-acetamidomethyl (Acm) groups. nih.govechelon-inc.com This peptide has been identified as containing a major receptor-binding region and the predominant antigenic determinant of the parent EGF molecule. echelon-inc.comnih.gov

Research has demonstrated that this linear peptide fragment can compete with native EGF for binding to the EGF receptor (EGFR) on human foreskin fibroblasts. nih.govresearchgate.net Despite possessing a significantly lower binding affinity—approximately 1/10,000th that of the full EGF molecule—it remarkably retains the ability to elicit biological responses characteristic of native EGF. nih.govresearchgate.net

Studies have shown that (Cys(Acm)20,31)-EGF(20-31) can induce DNA synthesis and activate the EGF-sensitive kinase, leading to the autophosphorylation of EGFR in a dose-dependent manner. nih.gov These actions are fundamental steps in the EGFR signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival. nih.govmdpi.com The aberrant activation of this pathway is a well-established driver in the development and progression of various cancers. mdpi.comnih.govmdpi.com

Furthermore, the fragment has been observed to produce mitogenic and angiogenic effects in various model systems, including bovine, murine, chick, and human cells. nih.gov Mitogenesis, the induction of cell division, and angiogenesis, the formation of new blood vessels, are both hallmark processes that fuel tumor growth and metastasis. nih.gov The ability of this relatively small peptide to mimic these complex biological activities of the full-length growth factor underscores the critical importance of the 20-31 region in EGF's function. nih.govnih.gov

While much of cancer research is focused on developing EGF/TGF-α antagonists to block EGFR signaling, the study of agonists like (Cys(Acm)20,31)-EGF(20-31) provides invaluable insights into the specific molecular interactions required for receptor activation. nih.gov It has not been definitively established that the EGF receptor is the sole target for this fragment, suggesting that its biological activities merit further investigation. nih.gov

Biological Activities of (Cys(Acm)20,31)-EGF(20-31) in Cancer-Related Research

| Biological Effect | Observed Activity | Model System(s) | Reference |

|---|---|---|---|

| Receptor Binding | Competes with 125I-labeled EGF for binding to EGFR. Affinity is ~1/10,000 of native EGF. | Human Foreskin Fibroblasts | nih.govresearchgate.net |

| Signal Transduction | Activates EGF-sensitive kinase and enhances autophosphorylation of EGFR. | A-431 cell membranes | nih.gov |

| Cell Proliferation | Induces DNA synthesis ([3H]thymidine incorporation). Exhibits mitogenic responses. | Human Foreskin Fibroblasts, 3T3 Cells | nih.govnih.gov |

| Angiogenesis | Produces angiogenic responses. | Chick Chorioallantoic Membrane | nih.gov |

| Other Cellular Effects | Elicits migratory, cytoprotective, growth-stimulatory, and growth-inhibitory responses. | Bovine, Murine, Chick, and Human cell systems | nih.gov |

Other Emerging Biotechnological Applications

Agricultural Biotechnology for Plant Growth Enhancement

Currently, there is no direct scientific evidence from the available research to suggest that the specific peptide fragment, (Cys(Acm)20,31)-EGF(20-31), is used for plant growth enhancement in agricultural biotechnology. Research in this field has focused on using plants as bioreactors for the production of full-length human EGF (hEGF). tandfonline.comnih.gov Studies have successfully demonstrated that plants like tobacco and Arabidopsis thaliana can be genetically engineered to produce biologically active hEGF, which could serve as a cost-effective production platform for therapeutic proteins. tandfonline.comnih.govfrontiersin.org However, this line of research is centered on producing the growth factor within the plant, rather than applying the factor or its fragments to the plant to stimulate its growth.

Potential in Treating Gastrointestinal Disorders

The full, native Epidermal Growth Factor protein is known to play a crucial role in the health and repair of the gastrointestinal (GI) tract. nih.govnih.gov It has established healing effects on the GI mucosa and is involved in cellular proliferation, differentiation, and migration, which are vital for repairing damage from injury or inflammation. nih.gov Clinical and preclinical studies have shown that administering EGF can be beneficial in treating conditions such as gastric ulcers, necrotizing enterocolitis, and intestinal damage associated with pancreatitis. nih.govnih.gov

However, the existing research does not specify the use or investigation of the (Cys(Acm)20,31)-EGF(20-31) fragment for these gastrointestinal applications. The therapeutic effects documented in the literature are attributed to the full-length EGF molecule. While the 20-31 fragment is known to be a key binding region, its specific potential and efficacy in treating GI disorders have not been detailed in the available research.

Future Research Directions and Challenges

Developing Advanced Delivery Systems for Enhanced Peptide Stability and Bioavailability

A significant hurdle for the therapeutic use of peptides is their inherent instability and poor bioavailability. (Cys(acm)20,31)-egf (20-31) is likely susceptible to proteolytic degradation in the bloodstream, leading to a short half-life and reduced efficacy. Therefore, the development of advanced delivery systems is crucial.

Future research in this area should explore various encapsulation and modification strategies. Nanoparticle-based delivery systems, such as liposomes and polymeric nanoparticles, could protect the peptide from degradation and allow for controlled release. Another promising avenue is the conjugation of the peptide to polyethylene (B3416737) glycol (PEG), a process known as PEGylation, which can increase its hydrodynamic size, reduce renal clearance, and shield it from enzymatic degradation.

Furthermore, strategies to enhance the oral bioavailability of this peptide should be investigated. This could involve the use of permeation enhancers or encapsulation in mucoadhesive polymers that prolong its residence time in the gastrointestinal tract. The development of such delivery systems will be critical for translating the in vitro bioactivity of (Cys(acm)20,31)-egf (20-31) into effective in vivo therapeutic outcomes.

Expanding the Scope of Therapeutic Applications through Peptide Optimization

The inherent biological activities of (Cys(acm)20,31)-egf (20-31) in promoting cell migration and angiogenesis suggest its potential in areas such as wound healing and tissue regeneration. However, to expand its therapeutic applications, particularly in oncology where EGF signaling is often dysregulated, peptide optimization will be necessary.

Future research should focus on structure-activity relationship (SAR) studies to identify key residues responsible for its biological effects. This knowledge can then be used to design analogs with enhanced potency, selectivity, and stability. For instance, the incorporation of unnatural amino acids could improve resistance to proteolysis. Computational modeling and peptide design algorithms can be employed to predict modifications that would enhance binding affinity to specific receptor subtypes or even to design antagonists that block aberrant EGF signaling in cancer.

The development of peptide-drug conjugates (PDCs) represents another exciting direction. By linking (Cys(acm)20,31)-egf (20-31) to a cytotoxic agent, it could potentially be used to target and kill cancer cells that overexpress its receptor. This approach could lead to more effective and less toxic cancer therapies.

Addressing Challenges in Peptide Design and Synthesis for Improved Efficacy and Specificity

The chemical synthesis of modified peptides like (Cys(acm)20,31)-egf (20-31) presents its own set of challenges that need to be addressed to ensure the production of a pure and active compound. The presence of the acetamidomethyl (Acm) protecting groups on the cysteine residues requires specific deprotection and disulfide bond formation strategies.

A key challenge is preventing aggregation during solid-phase peptide synthesis, particularly for sequences with hydrophobic residues. The development of optimized synthesis protocols, including the use of specialized resins and coupling reagents, will be important for improving yield and purity.

Furthermore, the regioselective formation of the disulfide bond is critical for the correct folding and biological activity of the peptide. Research into more efficient and reliable methods for on-resin or in-solution cyclization will be beneficial. The synthesis of analogs with modified backbones or non-natural amino acids will introduce additional complexities that require careful planning and execution. Overcoming these synthetic hurdles is fundamental to the successful development and large-scale production of (Cys(acm)20,31)-egf (20-31) and its optimized derivatives for therapeutic use.

Table 2: Summary of Challenges and Future Research Directions

| Area | Key Challenges | Future Research Directions |

| Receptor Interaction | Unknown primary receptor and signaling pathways. | Comprehensive binding studies; Signaling pathway analysis. |

| Delivery Systems | Poor stability and bioavailability. | Development of nanoparticle-based carriers; PEGylation; Oral delivery strategies. |

| Therapeutic Applications | Limited to inherent agonist activity. | Structure-activity relationship studies; Design of optimized analogs; Development of peptide-drug conjugates. |

| Design and Synthesis | Aggregation during synthesis; Disulfide bond formation. | Optimization of solid-phase synthesis protocols; Development of efficient cyclization methods. |

常见问题

Basic Research Questions

Q. What are the critical steps for synthesizing (Cys(acm)20,31)-EGF (20-31) while preserving disulfide bond integrity?

- Methodological Answer : Synthesis should follow solid-phase peptide synthesis (SPPS) protocols with careful cysteine protection using acetamidomethyl (acm) groups. Post-synthesis, oxidative folding under controlled pH (e.g., 8.0–8.5) and redox buffers (e.g., glutathione) is essential to ensure correct disulfide bond formation. Purification via reversed-phase HPLC with mass spectrometry validation is recommended to confirm molecular weight and homogeneity .

Q. Which analytical techniques are optimal for characterizing the structural stability of (Cys(acm)20,31)-EGF (20-31)?

- Methodological Answer : Circular dichroism (CD) spectroscopy can assess secondary structure (e.g., β-sheet content in EGF domains). Nuclear magnetic resonance (NMR) spectroscopy resolves tertiary structure, particularly disulfide connectivity. For quantitative purity analysis, high-resolution mass spectrometry (HRMS) and MALDI-TOF are indispensable. Data should be cross-referenced with computational models (e.g., molecular dynamics simulations) to validate structural predictions .

Q. How can researchers design a controlled experiment to evaluate the bioactivity of (Cys(acm)20,31)-EGF (20-31) in vitro?

- Methodological Answer : Use a dose-response assay with EGFR-positive cell lines (e.g., A431 cells). Include negative controls (e.g., scrambled peptide) and positive controls (native EGF). Measure phosphorylation of EGFR via Western blot or ELISA. Replicate experiments at least three times, and apply ANOVA to assess statistical significance. Pre-test power analysis ensures adequate sample size to detect effect sizes ≥0.8 .

Advanced Research Questions

Q. How should contradictions between computational predictions and experimental data on disulfide bond connectivity be resolved?

- Methodological Answer : Perform alanine-scanning mutagenesis to systematically disrupt cysteine residues and assess functional impact. Compare experimental results (e.g., binding affinity via surface plasmon resonance) with molecular dynamics (MD) simulations. If discrepancies persist, re-validate force fields in MD software or explore alternative redox conditions during folding .

Q. What strategies mitigate batch-to-batch variability in (Cys(acm)20,31)-EGF (20-31) synthesis for reproducibility?

- Methodological Answer : Standardize SPPS protocols using automated synthesizers with real-time monitoring. Implement strict quality control (QC) checkpoints: resin loading efficiency, cleavage efficiency, and oxidative folding yield. Use design of experiments (DoE) to optimize critical parameters (e.g., temperature, reaction time). Document raw data in appendices for transparency .

Q. How can researchers optimize binding affinity assays for (Cys(acm)20,31)-EGF (20-31) under physiological conditions?

- Methodological Answer : Compare surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) for kinetic vs. thermodynamic profiling. For SPR, immobilize EGFR on CM5 chips and test peptide binding in PBS (pH 7.4) with 0.005% Tween-20 to reduce nonspecific interactions. For ITC, use degassed buffers and titrate peptide concentrations exceeding 10× the expected KD. Normalize data to account for buffer ionization effects .

Q. What statistical approaches are recommended for analyzing contradictory results in dose-response studies?

- Methodological Answer : Apply mixed-effects models to account for inter-experiment variability. Use Tukey’s HSD post hoc tests for pairwise comparisons. If data skewness is observed (e.g., non-normal distribution), employ non-parametric alternatives like Kruskal-Wallis. Report confidence intervals and effect sizes to contextualize biological significance .

Data Management and Reporting

Q. How should raw data from structural and functional studies be archived for peer review?

- Methodological Answer : Deposit NMR spectra, HPLC chromatograms, and mass spectra in public repositories (e.g., Zenodo). For functional assays, include raw cell viability data, blot images, and statistical outputs in supplementary materials. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) to annotate datasets .

Q. What frameworks guide hypothesis formulation for (Cys(acm)20,31)-EGF (20-31) mechanism-of-action studies?

- Methodological Answer : Apply the PICO framework:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。